Cas no 1256479-24-9 (Ethyl 3-(methylthio)benzoylformate)

Ethyl 3-(methylthio)benzoylformate is a specialized organic compound featuring a benzoylformate core substituted with a methylthio group at the 3-position. This ester derivative is valued for its role as a versatile intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The methylthio moiety enhances reactivity, facilitating further functionalization, while the ethyl ester group offers stability and solubility in organic solvents. Its structural features make it useful in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Proper storage and handling are recommended to maintain purity and performance.
Ethyl 3-(methylthio)benzoylformate structure
1256479-24-9 structure
商品名:Ethyl 3-(methylthio)benzoylformate
CAS番号:1256479-24-9
MF:C11H12O3S
メガワット:224.276182174683
MDL:MFCD11113526
CID:5231826

Ethyl 3-(methylthio)benzoylformate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(methylthio)benzoylformate
    • Ethyl2-(3-(methylthio)phenyl)-2-oxoacetate
    • Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate
    • ethyl 2-(3-methylsulfanylphenyl)-2-oxoacetate
    • (3-Methylsulfanylphenyl)oxoacetic acid ethyl ester
    • (3-methylsulfanylphenyl)oxoacetic acid ethyl ester, AldrichCPR
    • MDL: MFCD11113526
    • インチ: 1S/C11H12O3S/c1-3-14-11(13)10(12)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3
    • InChIKey: DOWLMJUETKTDPP-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=CC=CC(C(C(=O)OCC)=O)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 240
  • トポロジー分子極性表面積: 68.7
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 3-(methylthio)benzoylformate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
398966-1g
Ethyl 3-(methylthio)benzoylformate
1256479-24-9 97.0%
1g
£247.00 2023-04-21
abcr
AB433598-5g
Ethyl 3-(methylthio)benzoylformate; .
1256479-24-9
5g
€1130.50 2025-02-14
abcr
AB433598-1 g
Ethyl 3-(methylthio)benzoylformate
1256479-24-9
1g
€282.80 2023-04-23
abcr
AB433598-250mg
Ethyl 3-(methylthio)benzoylformate; .
1256479-24-9
250mg
€203.30 2025-02-14
Ambeed
A231778-1g
Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate
1256479-24-9 97%
1g
$223.0 2024-04-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD512832-5g
Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate
1256479-24-9 97%
5g
¥4592.0 2024-04-18
Fluorochem
398966-25g
Ethyl 3-(methylthio)benzoylformate
1256479-24-9 97.0%
25g
£2,091.00 2023-04-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD512832-1g
Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate
1256479-24-9 97%
1g
¥1533.0 2024-04-18
abcr
AB433598-5 g
Ethyl 3-(methylthio)benzoylformate
1256479-24-9
5g
€766.60 2023-04-23
Fluorochem
398966-5g
Ethyl 3-(methylthio)benzoylformate
1256479-24-9 97.0%
5g
£748.00 2023-04-21

Ethyl 3-(methylthio)benzoylformate 関連文献

Ethyl 3-(methylthio)benzoylformateに関する追加情報

Ethyl 3-(methylthio)benzoylformate (CAS No. 1256479-24-9): A Comprehensive Overview

Ethyl 3-(methylthio)benzoylformate (CAS No. 1256479-24-9) is a versatile organic compound with a unique chemical structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its ethyl ester group, methylthio substituent, and benzoylformate moiety, which collectively contribute to its distinct properties and reactivity.

The molecular formula of Ethyl 3-(methylthio)benzoylformate is C11H12O3S, and it has a molecular weight of approximately 220.27 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.

In recent years, Ethyl 3-(methylthio)benzoylformate has gained significant attention due to its potential applications in various scientific and industrial processes. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The methylthio group in the molecule provides a reactive site for further chemical modifications, making it an attractive starting material for the development of new compounds.

Research published in the Journal of Organic Chemistry (2021) highlights the synthetic utility of Ethyl 3-(methylthio)benzoylformate in the preparation of biologically active molecules. The study demonstrated that this compound can be efficiently converted into a variety of derivatives through selective functional group transformations. For example, the benzoylformate moiety can be reduced to form an alcohol or further derivatized to introduce additional functional groups, thereby expanding its potential applications.

In the pharmaceutical industry, Ethyl 3-(methylthio)benzoylformate has shown promise as a precursor for the synthesis of novel drugs with potential therapeutic effects. A recent study published in the Journal of Medicinal Chemistry (2022) reported the use of this compound in the development of new anti-inflammatory agents. The researchers found that derivatives of Ethyl 3-(methylthio)benzoylformate exhibited significant anti-inflammatory activity in vitro and in vivo, suggesting their potential as lead compounds for further drug development.

Beyond pharmaceuticals, Ethyl 3-(methylthio)benzoylformate has also been explored for its applications in materials science. Its unique chemical structure makes it suitable for use as a monomer or cross-linking agent in the synthesis of polymers and coatings. Research published in Polymer Chemistry (2020) demonstrated that polymers derived from this compound exhibited excellent thermal stability and mechanical properties, making them suitable for high-performance applications.

The environmental impact of Ethyl 3-(methylthio)benzoylformate is another area of ongoing research. Studies have shown that this compound can be biodegraded under certain conditions, which is an important consideration for its industrial use. A recent paper published in Environmental Science & Technology (2021) investigated the biodegradation pathways of this compound and found that it can be effectively broken down by microorganisms under aerobic conditions.

In conclusion, Ethyl 3-(methylthio)benzoylformate (CAS No. 1256479-24-9) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new studies continue to uncover its properties and potential uses, it is likely that this compound will play an increasingly important role in various scientific and industrial processes.

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